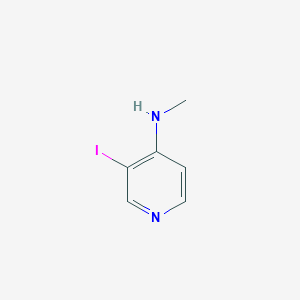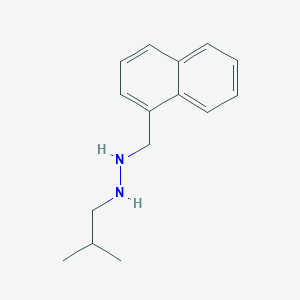
1-Isobutyl-2-(1-naphthylmethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-2-(1-naphthylmethyl)hydrazine is a chemical compound with the molecular formula C15H20N2 and a molecular weight of 228.34 g/mol . It is characterized by the presence of an isobutyl group and a naphthylmethyl group attached to a hydrazine moiety. This compound is typically a pale-yellow to yellow-brown solid .
Preparation Methods
The synthesis of 1-Isobutyl-2-(1-naphthylmethyl)hydrazine involves the reaction of 1-naphthylmethyl chloride with isobutylhydrazine under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
1-Isobutyl-2-(1-naphthylmethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding hydrazones or azines.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-Isobutyl-2-(1-naphthylmethyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in biochemical assays to study enzyme kinetics and inhibition, as well as in the development of diagnostic reagents.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of cancer treatment and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-Isobutyl-2-(1-naphthylmethyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
1-Isobutyl-2-(1-naphthylmethyl)hydrazine can be compared with other hydrazine derivatives, such as:
Phenylhydrazine: Known for its use in the synthesis of indoles and pyrazoles.
Methylhydrazine: Utilized in rocket propellants and as a reagent in organic synthesis.
Benzylhydrazine: Employed in the preparation of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications compared to other hydrazine derivatives .
Properties
IUPAC Name |
1-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-12(2)10-16-17-11-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,12,16-17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAHKIDYMYIWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNNCC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
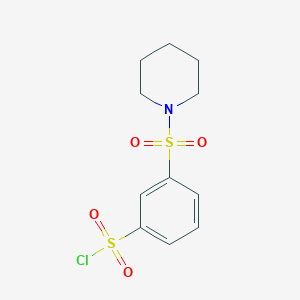
![4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2752705.png)
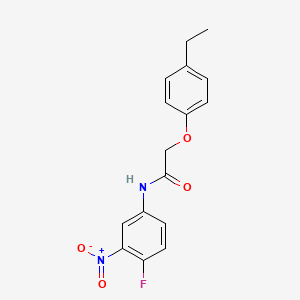
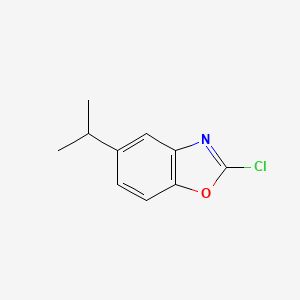
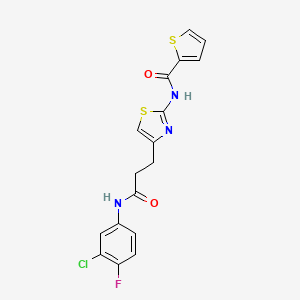

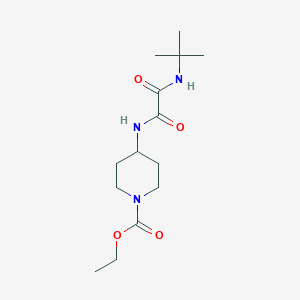
![2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2752714.png)
![4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2752718.png)
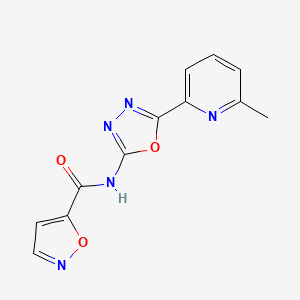
![2-(ethylsulfanyl)-N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2752721.png)
![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752723.png)
![1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole](/img/structure/B2752724.png)
